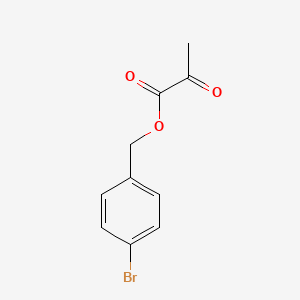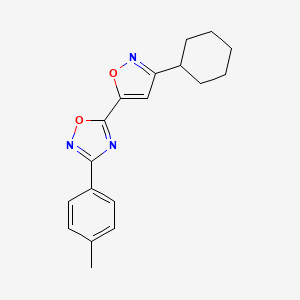![molecular formula C16H17N2O2P B14189146 P,P-Diphenyl-N-[(prop-2-en-1-yl)carbamoyl]phosphinic amide CAS No. 922712-20-7](/img/structure/B14189146.png)
P,P-Diphenyl-N-[(prop-2-en-1-yl)carbamoyl]phosphinic amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P,P-Diphenyl-N-[(prop-2-en-1-yl)carbamoyl]phosphinic amide: is a chemical compound with the molecular formula C15H14NOP It is a member of the phosphinic amide family, characterized by the presence of a phosphinic amide group attached to a diphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of P,P-Diphenyl-N-[(prop-2-en-1-yl)carbamoyl]phosphinic amide typically involves the reaction of diphenylphosphinic chloride with an appropriate amine, such as allylamine, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: P,P-Diphenyl-N-[(prop-2-en-1-yl)carbamoyl]phosphinic amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert the phosphinic amide to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Phosphinic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic amides depending on the nucleophile used.
Applications De Recherche Scientifique
P,P-Diphenyl-N-[(prop-2-en-1-yl)carbamoyl]phosphinic amide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of P,P-Diphenyl-N-[(prop-2-en-1-yl)carbamoyl]phosphinic amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- P,P-Diphenyl-N-(2-phenylethyl)phosphinic amide
- P,P-Diphenyl-N-2-pyrimidinylphosphinous amide
- P,P-Diphenyl-N-(1-phenylethyl)phosphinic amide
Comparison: P,P-Diphenyl-N-[(prop-2-en-1-yl)carbamoyl]phosphinic amide is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical reactivity and potential applications. Compared to its analogs, this compound may exhibit different reactivity patterns in substitution and oxidation reactions, making it valuable for specific synthetic and research purposes.
Propriétés
Numéro CAS |
922712-20-7 |
|---|---|
Formule moléculaire |
C16H17N2O2P |
Poids moléculaire |
300.29 g/mol |
Nom IUPAC |
1-diphenylphosphoryl-3-prop-2-enylurea |
InChI |
InChI=1S/C16H17N2O2P/c1-2-13-17-16(19)18-21(20,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2,(H2,17,18,19,20) |
Clé InChI |
VNIUUXAOFGBCQC-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC(=O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Benzyl-2-[2-(benzyloxy)phenyl]-1H-benzimidazole](/img/structure/B14189077.png)
![Cyclopropyl{4-[(2,6-dimethylphenyl)methyl]piperazin-1-yl}methanone](/img/structure/B14189084.png)

![1-[2-(4-Fluorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14189105.png)

![2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]aniline](/img/structure/B14189115.png)
![Morpholine, 4-[2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethyl]-](/img/structure/B14189121.png)
![Ethyl 3-[(2-amino-4,5-dichlorophenyl)ethynyl]benzoate](/img/structure/B14189128.png)
![N,N-Dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine](/img/structure/B14189131.png)
acetic acid](/img/structure/B14189140.png)
![8-Methyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14189153.png)
![4,5-Dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14189155.png)
